molecular formula C20H15N B078638 N,2,2-triphenylethenimine CAS No. 14181-84-1

N,2,2-triphenylethenimine

Cat. No.: B078638
CAS No.: 14181-84-1
M. Wt: 269.3 g/mol
InChI Key: VQOIZBIQANZRDY-UHFFFAOYSA-N
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Description

N,2,2-Triphenylethenimine is an organic compound characterized by the presence of three phenyl groups attached to an ethylene backbone with an imine functional group

Mechanism of Action

Target of Action

N,2,2-Triphenylethenimine is a complex compound with a diverse range of potential targets. The exact primary targets of this compound are currently unknown . Related compounds such as triphenolamines have been known to form complexes with transition metals and main group elements, suggesting that this compound may interact with similar targets.

Mode of Action

It is speculated that the compound may interact with its targets through the formation of complexes, similar to other triphenolamines. These interactions could potentially lead to changes in the biochemical processes within the cell, affecting various cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of research on this compound . Given the potential for this compound to interact with transition metals and main group elements, it is possible that it may affect pathways involving these elements.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-triphenylethenimine typically involves the reaction of triphenylmethane with an appropriate amine under controlled conditions. One common method includes the use of a condensation reaction where triphenylmethane is reacted with an amine in the presence of a dehydrating agent to form the imine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,2,2-Triphenylethenimine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,2,2-Triphenylethenimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Triphenylamine: Similar in structure but lacks the imine group.

    Triphenylethylene: Similar backbone but without the imine functionality.

    N-Phenylbenzylamine: Contains an amine group instead of an imine.

Uniqueness

N,2,2-Triphenylethenimine is unique due to the presence of both the imine group and the triphenyl structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.

Properties

InChI

InChI=1S/C20H15N/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOIZBIQANZRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344456
Record name N,2,2-triphenylethenimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14181-84-1
Record name N,2,2-triphenylethenimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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